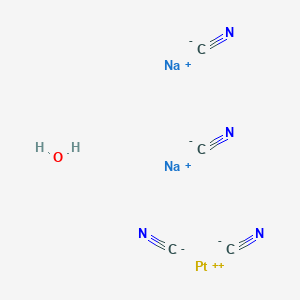
(R)-tert-Butyl (1-(7-carbamoyl-1-(3-hydroxypropyl)indolin-5-yl)propan-2-yl)(2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-tert-Butyloxycarbonyl Silodosin is a derivative of Silodosin, a selective alpha-1 adrenergic receptor antagonist used primarily in the treatment of benign prostatic hyperplasia. The addition of the N-tert-Butyloxycarbonyl group serves as a protecting group for the amine functionality, which is crucial in synthetic organic chemistry to prevent unwanted reactions during multi-step synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyloxycarbonyl Silodosin typically involves the protection of the amine group in Silodosin using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at room temperature. The reaction conditions are mild, and the yields are generally high.
Industrial Production Methods
Industrial production of N-tert-Butyloxycarbonyl Silodosin follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial settings.
化学反应分析
Types of Reactions
N-tert-Butyloxycarbonyl Silodosin primarily undergoes deprotection reactions to remove the Boc group. This can be achieved using strong acids like trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol. The compound can also participate in substitution reactions where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane, hydrochloric acid in methanol.
Substitution: Various nucleophiles can be used to replace the Boc group under appropriate conditions.
Major Products
The major product of the deprotection reaction is Silodosin, which can then be further modified or used in its active form for therapeutic purposes.
科学研究应用
N-tert-Butyloxycarbonyl Silodosin is used extensively in scientific research, particularly in the fields of medicinal chemistry and pharmacology. Its primary application is in the synthesis of Silodosin derivatives, which are studied for their potential therapeutic effects. The compound is also used in the development of new synthetic methodologies and as a model compound in the study of protecting group chemistry.
作用机制
The mechanism of action of N-tert-Butyloxycarbonyl Silodosin involves the protection of the amine group in Silodosin, preventing it from participating in unwanted side reactions during synthesis. The Boc group is stable under basic conditions but can be selectively removed under acidic conditions, allowing for the controlled release of the active amine.
相似化合物的比较
Similar Compounds
N-tert-Butyloxycarbonyl Amines: These compounds also use the Boc group to protect amine functionalities.
N-tert-Butyloxycarbonyl Peptides: Used in peptide synthesis to protect amino groups during chain elongation.
Uniqueness
N-tert-Butyloxycarbonyl Silodosin is unique due to its specific application in the synthesis of Silodosin derivatives. The Boc group provides a stable and removable protecting group that is essential for the multi-step synthesis of complex molecules.
属性
IUPAC Name |
tert-butyl N-[1-[7-carbamoyl-1-(3-hydroxypropyl)-2,3-dihydroindol-5-yl]propan-2-yl]-N-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40F3N3O6/c1-20(16-21-17-22-10-12-35(11-7-14-37)26(22)23(18-21)27(34)38)36(28(39)42-29(2,3)4)13-15-40-24-8-5-6-9-25(24)41-19-30(31,32)33/h5-6,8-9,17-18,20,37H,7,10-16,19H2,1-4H3,(H2,34,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPCPLUGJAGRLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)N(CCOC3=CC=CC=C3OCC(F)(F)F)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40F3N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/structure/B12286624.png)
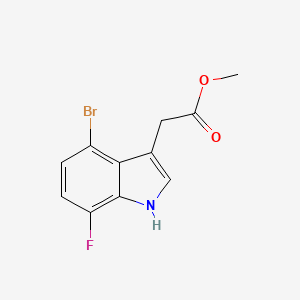
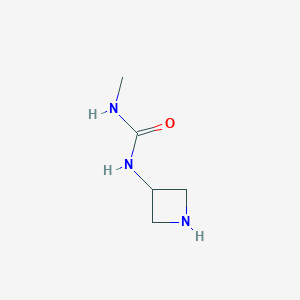
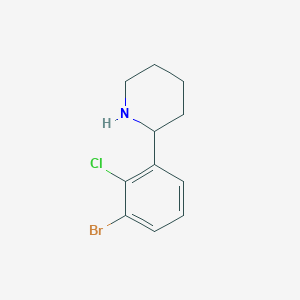
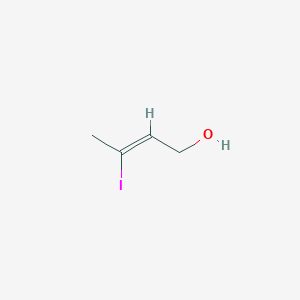
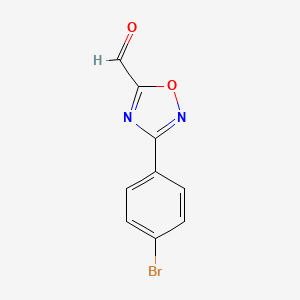
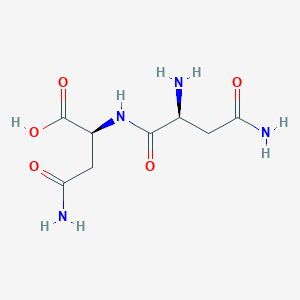
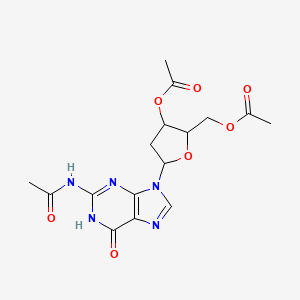

![N-[[(5S)-3-[4-[(2-Hydroxyethyl)amino]phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide (Linezolid Impurity)](/img/structure/B12286679.png)

![prop-2-enyl N-[9-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethylamino]-6-(prop-2-enoxycarbonylamino)acridin-3-yl]carbamate](/img/structure/B12286683.png)

